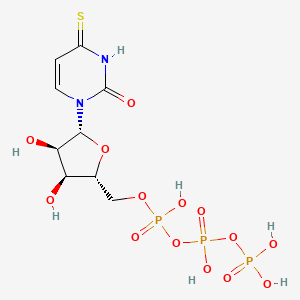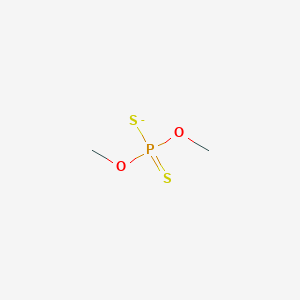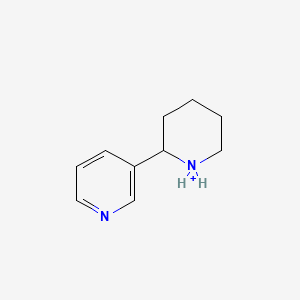
4-Thiouridine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-thio-UTP implique généralement la protection de la 4-thiouridine suivie d'une phosphorylation. Une méthode courante est la synthèse en un seul pot rapportée par J. Ludwig et F. Eckstein, qui implique l'utilisation de dérivés de 4-thiouridine convenablement protégés . Les conditions réactionnelles comprennent souvent l'utilisation d'agents phosphorylants et de solvants spécifiques pour obtenir des rendements élevés.
Méthodes de production industrielle : Bien que les méthodes détaillées de production industrielle ne soient pas largement publiées, la synthèse suit généralement des principes similaires aux méthodes de laboratoire, mais à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles pour garantir une pureté et un rendement élevés, souvent en utilisant des synthétiseurs automatisés et des techniques de purification à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le 4-thio-UTP subit diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre peut être oxydé pour former des sulfoxydes ou des sulfones.
Substitution : L'atome de soufre peut participer à des réactions de substitution nucléophile.
Réticulation : Le 4-thio-UTP est utilisé dans les réactions de photo-réticulation où il forme des liaisons covalentes avec les protéines après irradiation UV.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou les peracides.
Substitution : Nucléophiles tels que les amines ou les thiols.
Réticulation : La lumière UV (365 nm) est utilisée pour activer l'atome de soufre pour la réticulation.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Substitution : Divers dérivés de l'uridine substitués.
Réticulation : Complexes ARN-protéines liés de manière covalente.
Applications De Recherche Scientifique
Le 4-thio-UTP a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé dans la synthèse de nucléotides modifiés et d'acides nucléiques.
Biologie : Employé dans les études de réticulation de l'ARN pour étudier les interactions ARN-protéines.
Médecine : Utilisation potentielle dans des applications thérapeutiques en raison de sa capacité à former des structures d'ARN stables.
Industrie : Utilisé dans le développement d'outils et d'essais de diagnostic .
5. Mécanisme d'action
Le 4-thio-UTP exerce ses effets principalement par son incorporation dans l'ARN pendant la transcription. L'atome de soufre en position 4 permet des interactions spécifiques avec les protéines et d'autres molécules. Après irradiation UV, l'atome de soufre forme des liaisons covalentes avec les protéines voisines, permettant l'étude des interactions ARN-protéines. Ce mécanisme est particulièrement utile dans des techniques telles que le PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) .
Composés similaires :
4-Thio-CTP (4-Thio-cytidine-5’-triphosphate) : Similaire au 4-thio-UTP mais avec de la cytidine au lieu de l'uridine.
2’-NH2-dUTP (2’-Amino-2’-désoxyuridine-5’-triphosphate) : Un autre nucléotide modifié utilisé dans le SELEX (Systematic Evolution of Ligands by Exponential Enrichment).
2’-FdUTP (2’-Fluoro-2’-désoxyuridine-5’-triphosphate) : Un analogue fluoré utilisé dans la recherche sur l'ARN.
Unicité : Le 4-thio-UTP est unique en raison de son atome de soufre, qui confère des propriétés chimiques distinctes telles qu'une stabilité accrue et une réactivité spécifique sous lumière UV. Cela le rend particulièrement précieux pour les études de réticulation et l'investigation des interactions ARN-protéines .
Mécanisme D'action
4-Thio-UTP exerts its effects primarily through its incorporation into RNA during transcription. The sulfur atom at the 4-position allows for specific interactions with proteins and other molecules. Upon UV irradiation, the sulfur atom forms covalent bonds with nearby proteins, enabling the study of RNA-protein interactions. This mechanism is particularly useful in techniques like PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) .
Comparaison Avec Des Composés Similaires
4-Thio-CTP (4-Thio-cytidine-5’-triphosphate): Similar to 4-Thio-UTP but with cytidine instead of uridine.
2’-NH2-dUTP (2’-Amino-2’-deoxyuridine-5’-triphosphate): Another modified nucleotide used in SELEX (Systematic Evolution of Ligands by Exponential Enrichment).
2’-FdUTP (2’-Fluoro-2’-deoxyuridine-5’-triphosphate): A fluorinated analog used in RNA research.
Uniqueness: 4-Thio-UTP is unique due to its sulfur atom, which provides distinct chemical properties such as enhanced stability and specific reactivity under UV light. This makes it particularly valuable for crosslinking studies and the investigation of RNA-protein interactions .
Propriétés
Numéro CAS |
31556-28-2 |
|---|---|
Formule moléculaire |
C9H15N2O14P3S |
Poids moléculaire |
500.21 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3S/c12-6-4(3-22-27(18,19)25-28(20,21)24-26(15,16)17)23-8(7(6)13)11-2-1-5(29)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,20,21)(H,10,14,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
GKVHYBAWZAYQDO-XVFCMESISA-N |
SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES isomérique |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonymes |
4-S-UTP 4-thio-UTP 4-thiouridine triphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1228341.png)
![N-{[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]methylidene}hydroxylamine](/img/structure/B1228342.png)
![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1228345.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide](/img/structure/B1228346.png)

![[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine](/img/structure/B1228350.png)
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide](/img/structure/B1228351.png)
![6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]pyrimidine-2,4-dione](/img/structure/B1228352.png)


![3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1228358.png)
![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)

![phenyl-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B1228364.png)
